molecular formula C9H8ClNO5S2 B565526 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide CAS No. 70415-50-8

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide

Cat. No.: B565526
CAS No.: 70415-50-8
M. Wt: 309.735
InChI Key: HITUAYIBHWKKFU-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide is a complex organic compound known for its unique chemical structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide plays a crucial role in biochemical reactions, particularly in the synthesis of lornoxicam. It interacts with various enzymes and proteins during its synthesis and metabolism. The compound is known to interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, this compound helps reduce inflammation and pain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the production of prostaglandins, which are mediators of inflammation, thereby reducing inflammatory responses in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with COX enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of pro-inflammatory mediators such as prostaglandins. This inhibition results in reduced inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that it maintains its anti-inflammatory and analgesic effects over extended periods, making it a reliable intermediate in the production of lornoxicam .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, it may cause toxicity and adverse effects such as gastrointestinal irritation and renal impairment. These findings highlight the importance of dosage optimization in the use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to active metabolites. These metabolites further interact with COX enzymes, enhancing the compound’s anti-inflammatory and analgesic effects. The compound’s metabolism also involves conjugation reactions, leading to its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s effective delivery to target sites, where it exerts its pharmacological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum. This localization is crucial for its interaction with COX enzymes and other biomolecules involved in the inflammatory response. The compound’s activity and function are influenced by its subcellular distribution, which ensures its accessibility to target enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide involves several steps. One common method includes the cyclization of a precursor compound using alkoxy magnesium as an alkaline cyclization agent in an organic solvent at temperatures ranging from 40°C to 157°C . The compound is then separated from the reaction mixture to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkoxy magnesium for cyclization, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound. Substitution reactions can result in various derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions also makes it valuable in research and industrial applications .

Properties

IUPAC Name

methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5S2/c1-11-6(9(13)16-2)7(12)8-4(18(11,14)15)3-5(10)17-8/h3,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITUAYIBHWKKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715999
Record name Methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70415-50-8
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70415-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide
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